3-(3,4-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol
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Overview
Description
3-(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-ONE is a complex organic compound that belongs to the class of pyrazoloquinazolinones. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinazoline ring system. The presence of methoxy groups on the phenyl ring adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-ONE typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate quinazoline derivative under acidic or basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of acylated products.
Scientific Research Applications
3-(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-ONE has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-ONE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-1H-pyrazolo[3,4-b]quinolin-4(5H)-one
- 3-(3,4-Dimethoxyphenyl)-2H-pyrazolo[3,4-b]quinolin-4(5H)-one
- 3-(3,4-Dimethoxyphenyl)-1H-pyrazolo[3,4-b]quinazolin-4(5H)-one
Uniqueness
3-(3,4-DIMETHOXYPHENYL)-4H,5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-ONE is unique due to its specific structural features, such as the position of the methoxy groups and the fusion of the pyrazole and quinazoline rings. These structural characteristics contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C18H19N3O3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C18H19N3O3/c1-23-15-8-7-11(9-16(15)24-2)13-10-19-21-17(13)20-14-6-4-3-5-12(14)18(21)22/h7-10,19H,3-6H2,1-2H3 |
InChI Key |
BCNWTRKFOIKASU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CNN3C2=NC4=C(C3=O)CCCC4)OC |
Origin of Product |
United States |
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